N-{[(CYCLOPROPYLFORMAMIDO)METHANETHIOYL]AMINO}-2-(4-METHOXYPHENOXY)ACETAMIDE
Beschreibung
N-{[(CYCLOPROPYLFORMAMIDO)METHANETHIOYL]AMINO}-2-(4-METHOXYPHENOXY)ACETAMIDE is a complex organic compound with a unique structure that includes a cyclopropane ring, a methoxyphenoxy group, and a hydrazino group
Eigenschaften
Molekularformel |
C14H17N3O4S |
|---|---|
Molekulargewicht |
323.37 g/mol |
IUPAC-Name |
N-[[[2-(4-methoxyphenoxy)acetyl]amino]carbamothioyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C14H17N3O4S/c1-20-10-4-6-11(7-5-10)21-8-12(18)16-17-14(22)15-13(19)9-2-3-9/h4-7,9H,2-3,8H2,1H3,(H,16,18)(H2,15,17,19,22) |
InChI-Schlüssel |
HHTITCIDOJOXNM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NNC(=S)NC(=O)C2CC2 |
Kanonische SMILES |
COC1=CC=C(C=C1)OCC(=O)NNC(=S)NC(=O)C2CC2 |
Löslichkeit |
25.5 [ug/mL] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(CYCLOPROPYLFORMAMIDO)METHANETHIOYL]AMINO}-2-(4-METHOXYPHENOXY)ACETAMIDE typically involves multiple steps. One common method starts with the reaction of 4-methoxyphenol with chloroacetic acid to form 4-methoxyphenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to produce 4-methoxyphenoxyacetyl hydrazine. The final step involves the reaction of this intermediate with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[(CYCLOPROPYLFORMAMIDO)METHANETHIOYL]AMINO}-2-(4-METHOXYPHENOXY)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The hydrazino group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenoxyacetyl hydrazine derivatives.
Reduction: Formation of cyclopropanecarboxamide derivatives with amine groups.
Substitution: Formation of various substituted phenoxyacetyl hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
N-{[(CYCLOPROPYLFORMAMIDO)METHANETHIOYL]AMINO}-2-(4-METHOXYPHENOXY)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its unique structure and biological activity.
Wirkmechanismus
The mechanism of action of N-{[(CYCLOPROPYLFORMAMIDO)METHANETHIOYL]AMINO}-2-(4-METHOXYPHENOXY)ACETAMIDE involves its interaction with specific molecular targets. The compound’s hydrazino group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interacting with receptors. The methoxyphenoxy group may also contribute to its activity by enhancing its binding affinity to targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbonothioyl)pentanamide
- N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbothioyl)cyclohexanecarboxamide
Uniqueness
N-{[(CYCLOPROPYLFORMAMIDO)METHANETHIOYL]AMINO}-2-(4-METHOXYPHENOXY)ACETAMIDE is unique due to its cyclopropane ring, which imparts rigidity and unique steric properties. This can influence its reactivity and interaction with biological targets, making it distinct from similar compounds with different ring structures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
